4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid is a complex organic compound with a unique structure that includes an aminophenyl group and a dimethyl-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of 4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may act as a chemical chaperone, aiding in the proper folding of proteins and preventing their aggregation. This property is particularly valuable in the context of neurodegenerative diseases, where protein misfolding is a common issue .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylboronic acid pinacol ester: Shares the aminophenyl group and is used in similar organic synthesis reactions.
4-(4-Aminophenyl)sulfonylamino phenylbutanoic acid: Another compound with an aminophenyl group, used in different chemical applications.
Uniqueness
4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-[4-(4-aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C18H19NO3/c1-18(2,17(21)22)11-16(20)14-5-3-12(4-6-14)13-7-9-15(19)10-8-13/h3-10H,11,19H2,1-2H3,(H,21,22) |
InChI Key |
FNFJSOFBDMCEJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.